(E)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-(dimethylamino)-2-propen-1-one
Description
The compound (E)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-(dimethylamino)-2-propen-1-one is a propenone derivative featuring a 2,4-dichlorophenyl-substituted furan core and a dimethylamino group conjugated to an α,β-unsaturated ketone system. This structure confers unique electronic properties due to the electron-withdrawing chlorine atoms and the resonance effects of the enone moiety.
Properties
IUPAC Name |
(E)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-18(2)8-7-13(19)15-6-5-14(20-15)11-4-3-10(16)9-12(11)17/h3-9H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATDNLPOOICNFI-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-(dimethylamino)-2-propen-1-one, commonly referred to as compound 478064-05-0, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the compound's biological activity based on diverse sources, including synthesis methods, mechanisms of action, and empirical studies.
- Molecular Formula : C₁₅H₁₃Cl₂NO₂
- Molecular Weight : 310.174 g/mol
- CAS Number : 478064-05-0
- Polar Surface Area (PSA) : 33.4 Ų
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:
- Antiproliferative Activity : The compound has shown significant antiproliferative effects against several cancer cell lines. Studies indicate that these effects may be mediated through the induction of apoptosis and cell cycle arrest in cancerous cells.
- DNA Interaction : There is evidence suggesting that (E)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-(dimethylamino)-2-propen-1-one can bind to DNA, specifically at AT-rich sites. This interaction may disrupt normal cellular functions and promote cytotoxicity in tumor cells.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in cancer progression, although detailed mechanisms are still under investigation.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|
| A549 | 8.76 ± 1.69 | 2D | |
| HCC827 | 6.26 ± 0.33 | 2D | |
| NCI-H358 | 6.48 ± 0.11 | 2D | |
| MRC-5 | >50 | 2D |
The above table summarizes the antiproliferative activity of (E)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-(dimethylamino)-2-propen-1-one against various lung cancer cell lines using a standard MTS cytotoxicity assay.
Case Study: Induction of Apoptosis
In a study examining the apoptotic effects of the compound, researchers found that treatment with (E)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-(dimethylamino)-2-propen-1-one led to significant increases in markers of apoptosis in HeLa cells. The study utilized flow cytometry and Annexin V staining to quantify apoptotic cells post-treatment, revealing a dose-dependent response indicative of its potential as an anticancer agent.
Toxicological Profile
The Ames test indicates that (E)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-(dimethylamino)-2-propen-1-one exhibits strong mutagenic properties, classified as Class A positive in the Ames assay . While this raises concerns regarding its safety profile for therapeutic use, further studies are needed to elucidate the extent and conditions under which these effects occur.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of (E)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-(dimethylamino)-2-propen-1-one is its potential as an anticancer agent. Studies have demonstrated that chalcone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that this compound can induce apoptosis in human cancer cells by activating specific pathways associated with cell death and inhibiting tumor growth .
Antioxidant Properties
The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that (E)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-(dimethylamino)-2-propen-1-one effectively scavenges free radicals, thereby protecting cells from oxidative damage .
Material Science
Synthesis of Functional Materials
In material science, this compound has been utilized in the synthesis of functional materials such as polymers and nanocomposites. The incorporation of (E)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-(dimethylamino)-2-propen-1-one into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research indicates that these modified materials exhibit improved performance in various applications, including coatings and electronic devices .
Environmental Applications
Photodegradation Studies
The environmental impact of chemical compounds is a growing concern. Studies have explored the photodegradation of (E)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-(dimethylamino)-2-propen-1-one under UV light exposure. The results indicate that this compound can degrade into less harmful byproducts when exposed to sunlight, suggesting its potential use in environmental remediation efforts .
Case Studies
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Comparative Findings
Electronic and Steric Effects
- The 2,4-dichlorophenyl group in the target compound enhances lipophilicity and electron-withdrawing character compared to mono-halogenated analogs like the 4-chlorophenyl derivative . This may improve membrane permeability but reduce aqueous solubility.
- The dimethylamino group in the target compound contributes to resonance stabilization of the enone system, a feature absent in non-aminated analogs like those in .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing (E)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-(dimethylamino)-2-propen-1-one?
Methodological Answer: The synthesis of this compound involves multi-step protocols, including:
- Friedel-Crafts acylation to introduce the 2,4-dichlorophenyl-furan moiety.
- Claisen-Schmidt condensation for the α,β-unsaturated ketone backbone, using dimethylamine as a nucleophile to functionalize the propenone system.
- Key reaction parameters :
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
Methodological Answer:
- X-ray crystallography : Resolves stereochemistry (e.g., E-configuration of the propenone system) and confirms bond lengths/angles. For example, C=O bond lengths typically range from 1.21–1.23 Å .
- NMR spectroscopy :
- ¹H NMR : Dimethylamino protons appear as a singlet near δ 2.8–3.0 ppm.
- ¹³C NMR : The carbonyl carbon resonates at ~190 ppm.
- IR spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (C=C conjugated system) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer:
Q. What strategies resolve contradictions in experimental vs. theoretical bioactivity data for this compound?
Methodological Answer:
- Pharmacophore modeling : Align computational predictions (e.g., molecular docking) with in vitro assays. For example, discrepancies in binding affinity may arise from solvent effects or protein flexibility.
- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., 2,4-dichlorophenyl vs. fluorophenyl) with bioactivity trends .
- Statistical validation : Use ANOVA to assess reproducibility across biological replicates .
Q. How does the dimethylamino group influence chemical stability and biological interactions?
Methodological Answer:
- Steric and electronic effects : The dimethylamino group increases electron density on the propenone system, enhancing solubility but reducing thermal stability.
- pH-dependent behavior : Protonation at physiological pH (7.4) alters charge distribution, affecting membrane permeability .
- Biological target interactions : The group forms hydrogen bonds with active-site residues (e.g., in kinase inhibitors), validated via crystallography .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) or enzymatic resolution to separate enantiomers.
- Catalytic asymmetric synthesis : Employ chiral catalysts like Jacobsen’s thiourea for stereocontrol .
- Process optimization : Monitor reaction kinetics via in situ FTIR to avoid racemization at high temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
